3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BrNO4S/c1-14(2)13-26(23,24)16-8-10-21(11-9-16)19(22)7-5-15-4-6-18(25-3)17(20)12-15/h4,6,12,14,16H,5,7-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMKNJBKDSGSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Piperidine Derivatization: The attachment of a piperidine ring to the brominated intermediate through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), palladium on carbon (Pd/C) with hydrogen gas
Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2)
Major Products
Oxidation: Formation of 3-(4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
Reduction: Formation of 3-(4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical processes, thereby affecting cellular functions.
Gene Expression: Modulating the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
(R)-3-((4-Fluorophenyl)sulfonyl)-1-(piperidin-1-yl)propan-1-one Derivatives
Example Compound: (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one (3aj)
- Key Differences :
- Substituents : 3aj features a pyrazolo-pyrimidinyl-piperidine group instead of the 3-bromo-4-methoxyphenyl group.
- Sulfonyl Group : The 4-fluorophenylsulfonyl moiety in 3aj vs. isobutylsulfonyl in the target compound.
- Conformational Flexibility : NMR analysis of 3aj revealed rotamers, indicating dynamic structural behavior, which may influence binding interactions in biological systems.
Thiazolidin-Based Propan-1-one Derivatives (AAP-1 to AAP-10)
Example Compounds: (E)-3-(4-(benzyloxy)phenyl)-2-(substituted benzylideneamino)-1-(thiazolidin-3-yl)propan-1-one derivatives
- Key Differences: Core Modifications: AAP compounds incorporate a thiazolidin ring and benzylideneamino group, unlike the bromo-methoxyphenyl and sulfonylpiperidine groups in the target compound. Synthesis Methods: Microwave-assisted synthesis for AAP derivatives vs.
Implications : The thiazolidin ring in AAP derivatives introduces heterocyclic rigidity, which may enhance target binding compared to the flexible piperidine-sulfonyl group in the target compound.
Functional Group Variations
Sulfonyl vs. Sulfanyl Substituents
Example Compound: 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
- Key Differences: Sulfur Functionality: Sulfanyl (thioether) group vs. sulfonyl (sulfone) group in the target compound. Nitro Group: The nitro substituent in the example compound may confer higher reactivity or toxicity compared to the methoxy group in the target compound.
Implications : The sulfonyl group in the target compound could improve oxidative stability relative to sulfanyl analogues.
Piperidine-Substituted Analogues
(E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
- Key Differences: Backbone Structure: Prop-2-en-1-one (enone) vs. propan-1-one in the target compound. Substituent Position: Piperidin-1-yl group on the phenyl ring vs. 4-(isobutylsulfonyl)piperidin-1-yl in the target compound. Conjugation Effects: The enone system introduces π-conjugation, affecting electronic distribution and UV-vis properties.
Implications: The rigid enone structure may enhance photostability but reduce conformational adaptability compared to the saturated propan-1-one backbone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
